Stereochemical Purity vs. trans-3-Aminocyclobutanol: Defined cis-Configuration for Kinase Inhibitor Synthesis
The cis-configuration of 3-Aminocyclobutanol (CAS 1036260-43-1) is a critical requirement for the stereoselective synthesis of specific cis-1,3-disubstituted cyclobutyl kinase inhibitors [1]. The trans-isomer (CAS 1036260-45-3) cannot be used as a direct substitute in this specific reaction pathway, as it would yield the incorrect stereoisomer of the final kinase inhibitor [1]. The use of the defined cis-isomer ensures the correct 3D presentation of the cyclobutane core in the final pharmacophore, a factor that cannot be compensated for by other structural analogs.
| Evidence Dimension | Stereochemical identity and synthetic outcome |
|---|---|
| Target Compound Data | Cis-3-aminocyclobutanol (CAS 1036260-43-1) |
| Comparator Or Baseline | trans-3-aminocyclobutanol (CAS 1036260-45-3) or unspecified isomer mixture |
| Quantified Difference | The cis-isomer is specifically required to yield cis-1,3-disubstituted cyclobutane products in the described kinase inhibitor synthesis, while the trans-isomer would produce trans-1,3-disubstituted analogs with distinct and likely inferior biological activity profiles. |
| Conditions | Synthesis of kinase inhibitors via addition to 1,4-dinitroimidazole as described in Helal et al. (2004). |
Why This Matters
Procurement of the correct cis-isomer (CAS 1036260-43-1) is mandatory for replicating published synthetic protocols and achieving the desired stereochemistry in target molecules, preventing costly synthetic failures.
- [1] Helal, C. J.; et al. Stereoselective Synthesis of cis-1,3-Disubstituted Cyclobutyl Kinase Inhibitors. Organic Letters 2004, 6 (11), 1853–1856. View Source
